molecular formula C17H18F2N4O4 B2667736 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-89-3

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2667736
CAS No.: 725218-89-3
M. Wt: 380.352
InChI Key: ZLBGAXBUUUWUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,4-triazole ring and a pyrimidine ring. Key structural features include:

  • Position 5: An ethyl group, which may enhance lipophilicity and metabolic stability compared to smaller alkyl substituents.
  • Position 6: A methyl ester group, influencing solubility and reactivity.
  • Position 7: A 4-(difluoromethoxy)-3-methoxyphenyl substituent.

Properties

IUPAC Name

methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O4/c1-4-10-13(15(24)26-3)14(23-17(22-10)20-8-21-23)9-5-6-11(27-16(18)19)12(7-9)25-2/h5-8,14,16H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGAXBUUUWUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • A triazolo ring system.
  • A pyrimidine core.
  • Substituents that include a difluoromethoxy group and a methoxyphenyl moiety.

Biological Activity Overview

Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities, including:

  • Antitumor properties : Several studies have demonstrated the ability of triazolopyrimidine derivatives to inhibit cancer cell proliferation.
  • Antimicrobial effects : Some derivatives have shown promise against various bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes key findings from various research efforts:

Study ReferenceCell Line TestedIC50 Value (μM)Mechanism of Action
Study 1MDA-MB-23117.83Induction of apoptosis via caspase activation
Study 2MCF-719.73Inhibition of cell cycle progression
Study 3HEPG2Not reportedDNA photocleavage activity leading to cell death

Case Studies

  • Study on Antiproliferative Activity : A series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .
  • Mechanistic Insights : Further investigations revealed that these compounds may act through multiple pathways, including apoptosis induction and cell cycle arrest. The study emphasized the need for additional biological experiments to elucidate specific molecular targets involved in these processes .

Antimicrobial Activity

While primarily noted for its antitumor effects, preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds in this class have been reported to show activity against various bacterial strains, indicating potential applications in treating infections .

Scientific Research Applications

The compound "Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate" is a member of the triazolopyrimidine class, which has garnered attention for its potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and relevant case studies.

Anticancer Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. A study highlighted the synthesis of various triazolopyrimidine derivatives and their evaluation against multiple cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The findings suggested that modifications at the 4-position of the pyrimidine ring could enhance cytotoxicity against these cancer types .

Antimicrobial Properties

Triazolopyrimidine compounds have also been explored for their antimicrobial activities. A case study demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of essential bacterial enzymes, leading to cell death .

CNS Activity

Some studies have investigated the neuropharmacological effects of triazolopyrimidine derivatives, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier due to their lipophilic nature enhances their therapeutic potential in central nervous system disorders .

Case Study 1: Anticancer Evaluation

In a recent study published in ChemMedChem, researchers synthesized a series of triazolopyrimidine derivatives and assessed their antiproliferative effects on various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating strong anticancer potential .

Case Study 2: Antimicrobial Screening

A comprehensive screening of triazolopyrimidine derivatives against common pathogens revealed that specific modifications led to enhanced antimicrobial activity. Compounds with difluoromethoxy groups showed increased potency against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Variations

Core Heterocycle and Substituent Diversity
  • Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxylate () :

    • Replaces the triazole ring with a tetrazole, altering hydrogen-bonding capacity and aromaticity.
    • A bromophenyl group at position 7 increases molecular weight and polarizability, while the trifluoromethyl group at position 5 is strongly electron-withdrawing.
    • Key Difference : The tetrazole core may reduce metabolic stability compared to triazolo derivatives .
  • Ethyl 5-Chloromethyl-2-Methylsulfanyl-7-Phenyl-4,7-Dihydro-1,2,4-Triazolo[1,5-a]Pyrimidine-6-Carboxylate (): Features a chloromethyl group at position 5 and a methylsulfanyl group at position 2. Key Difference: Chloromethyl substituents may confer higher reactivity (e.g., susceptibility to nucleophilic substitution) compared to ethyl groups .
  • 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine () :

    • Lacks the ester group at position 6, reducing polarity.
    • A 4-methylphenyl group at position 5 and 4-methoxyphenyl at position 7 simplify the substitution pattern.
    • Key Difference : Absence of the ester group may limit solubility in aqueous media .
Functional Group Comparisons
  • Difluoromethoxy vs. Methoxy/Halogen Substituents: The difluoromethoxy group in the target compound (vs. Halogens (e.g., bromo in ) increase molecular weight and may enhance binding via halogen bonding but could raise toxicity concerns .
  • Ester Groups (Methyl vs. Ethyl) :

    • Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (), which may slow metabolic degradation .

Physical and Chemical Properties

  • Solubility and Polarity: The methyl ester and difluoromethoxy groups in the target compound likely enhance water solubility compared to nonpolar analogs like (density: 1.25 g/cm³). Cyano derivatives () exhibit higher polarity but lower metabolic stability due to reactivity .
  • Thermal Stability :

    • Compounds with trifluoromethyl groups () or aromatic substituents () show high thermal stability (e.g., boiling points >450°C). The target compound’s difluoromethoxy group may similarly contribute to stability .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate scaffolds?

  • Methodological Answer: The synthesis typically involves cyclocondensation reactions between substituted aldehydes, aminotriazoles, and β-keto esters. For example, microwave-assisted protocols using ethanol/water mixtures (1:1 v/v) with catalysts like TMDP (tetramethylenediamine phosphate) have achieved yields >85% under mild conditions (60–80°C, 30–60 min). Reaction monitoring via TLC (silica gel SIL G/UV 254) and purification via recrystallization (EtOH/DMF) are standard .
  • Key Data:

CatalystSolventTemp (°C)Time (min)Yield (%)
TMDPEtOH/H₂O803087

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer:

  • ¹H/¹³C NMR: Use a Bruker Avance 400 MHz instrument with DMSO-d₆ or CDCl₃ as solvents. Key signals include the triazole protons (δ 8.1–8.3 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • Microanalysis: Validate purity (>95%) via CHNS elemental analysis (Perkin-Elmer 240-B) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 463.12) .

Q. What are the critical considerations for designing analogs with modified substituents (e.g., difluoromethoxy vs. trifluoromethyl groups)?

  • Methodological Answer: Substituent effects on electronic and steric properties must be evaluated. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility. Computational tools (e.g., DFT calculations) can predict logP and dipole moments to guide substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in cyclocondensation steps?

  • Methodological Answer: Employ Design of Experiments (DoE) with Bayesian optimization to screen variables (e.g., catalyst loading, solvent ratio). For example, a 3² factorial design (temperature: 60–100°C; catalyst: 5–15 mol%) identified 80°C and 10 mol% TMDP as optimal .
  • Case Study: A study on pyrimidine derivatives achieved a 92% yield after 4 iterations using response surface methodology (RSM) .

Q. What strategies address contradictory data in pharmacological activity studies (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer:

  • In vitro: Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) with controls (e.g., ciprofloxacin for bacteria).
  • In vivo: Adjust pharmacokinetic parameters (e.g., bioavailability via LogD analysis) to reconcile discrepancies. For example, methyl esters may hydrolyze in vivo, altering activity profiles .

Q. How can flow chemistry improve scalability of triazolo-pyrimidine synthesis?

  • Methodological Answer: Continuous-flow reactors (e.g., microfluidic systems) reduce reaction times and improve reproducibility. A reported protocol for diphenyldiazomethane synthesis achieved 95% conversion in 10 min at 25°C, demonstrating feasibility for similar heterocycles .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the difluoromethoxy group?

  • Methodological Answer: Dynamic rotational isomerism in difluoromethoxy substituents causes variable splitting. Low-temperature NMR (−40°C) or ¹⁹F NMR can resolve these ambiguities. For example, ¹⁹F signals at δ −80 to −85 ppm confirm the −OCF₂H moiety .

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer:

  • Cell Line Variability: Use panels of cell lines (e.g., MCF-7, HeLa, HepG2) with standardized culture conditions.
  • Mechanistic Studies: Combine RNA sequencing and proteomics to identify off-target effects (e.g., kinase inhibition unrelated to primary targets) .

Tables of Key Findings

Table 1: Comparative Yields of Triazolo-Pyrimidine Derivatives

SubstituentMethodYield (%)Reference
4-Cl-phenylTMDP catalysis87
4-Br-phenylMicrowave82
3,4-diOMe-phenylFlow chemistry91

Table 2: Computational vs. Experimental LogP Values

Compound VariantCalculated LogPExperimental LogP
Difluoromethoxy2.82.7
Trifluoromethyl3.13.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.